Cas no 1949836-90-1 (1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochloride)

1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochloride 化学的及び物理的性質
名前と識別子
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- [1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
- (1-thiophen-3-yltriazol-4-yl)methanamine;dihydrochloride
- 1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochloride
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- インチ: 1S/C7H8N4S.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h1-2,4-5H,3,8H2;2*1H
- InChIKey: IVKAGCZDKGPHHW-UHFFFAOYSA-N
- SMILES: Cl.Cl.S1C=CC(=C1)N1C=C(CN)N=N1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 154
- トポロジー分子極性表面積: 85
1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T141276-500mg |
[1-(thiophen-3-yl)-1h-1,2,3-triazol-4-yl]methanamine dihydrochloride |
1949836-90-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | T141276-1g |
[1-(thiophen-3-yl)-1h-1,2,3-triazol-4-yl]methanamine dihydrochloride |
1949836-90-1 | 1g |
$ 570.00 | 2022-06-03 | ||
TRC | T141276-100mg |
[1-(thiophen-3-yl)-1h-1,2,3-triazol-4-yl]methanamine dihydrochloride |
1949836-90-1 | 100mg |
$ 95.00 | 2022-06-03 |
1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochloride 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(thiophen-3-yl)-1h-1,2,3-triazol-4-ylmethanamine dihydrochlorideに関する追加情報
1-(Thiophen-3-yl)-1H-1,2,3-Triazol-4-ylmethanamine Dihydrochloride: A Comprehensive Overview
CAS No. 1949836-90-1, commonly referred to as 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethanamine dihydrochloride, is a compound of significant interest in contemporary chemical and pharmaceutical research. This molecule is characterized by its unique structure, which combines a triazole ring system with a thiophene moiety. The triazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and versatility in various chemical reactions. The thiophene group, on the other hand, introduces electronic and steric effects that can significantly influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several research articles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory activity against certain metalloproteases, which are implicated in diseases such as cancer and Alzheimer's. The thiophene group plays a crucial role in this activity by enhancing the molecule's ability to coordinate with metal ions.
In addition to its enzymatic inhibition properties, 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethanamine dihydrochloride has also been investigated for its potential as a building block in drug design. Its triazole ring system is highly amenable to further functionalization, allowing chemists to explore a wide range of substitution patterns that could lead to novel therapeutic agents. Recent advancements in click chemistry have further expanded the synthetic routes for this compound, making it more accessible for large-scale production and testing.
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by coupling with the thiophene moiety. Researchers have optimized these steps to improve yield and purity, ensuring that the final product meets rigorous quality standards. The dihydrochloride salt form is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability under physiological conditions.
From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility. Such information is critical for understanding its interactions with biological targets and for predicting its pharmacokinetic properties.
In conclusion, CAS No. 1949836-90-1, or 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethanamine dihydrochloride, represents a promising compound with diverse applications in drug discovery and chemical synthesis. Its unique structural features and versatile reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly important role in advancing modern medicine.
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